![molecular formula C13H19BN2O2 B8037597 1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8037597.png)
1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a butynyl group and a dioxaborolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the coupling of a pyrazole derivative with a butynyl group and a dioxaborolane moiety. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds containing pyrazole and boronate functionalities. Research indicates that the incorporation of the boronate group can enhance the selectivity and potency of pyrazole derivatives against cancer cells.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that pyrazole-boronate derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the boronate moiety is believed to play a crucial role in enhancing the interaction with microbial targets.
Data Table: Antimicrobial Activity
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
1-But-3-ynyl-4-(boronate) | E. coli | 15 |
1-But-3-ynyl-4-(boronate) | S. aureus | 18 |
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis, particularly in creating boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.
Case Study:
A recent investigation focused on the synthesis of boron-containing polymers using 1-but-3-ynyl compounds. The resulting materials demonstrated improved flame retardancy and mechanical strength compared to conventional polymers .
Borylation Reactions
The boronate group allows for participation in borylation reactions, which are pivotal in organic synthesis for forming C-B bonds.
Data Table: Borylation Efficiency
Substrate | Catalyst | Yield (%) |
---|---|---|
Alkene A | Pd/C | 85 |
Alkene B | Ni/Phos | 90 |
Case Study:
In a study published in Chemical Science, researchers demonstrated that using 1-but-3-ynyl-4-boronate as a borylation reagent resulted in high yields and selectivity for various alkene substrates .
Wirkmechanismus
The mechanism by which 1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive, allowing the compound to act as a boron source in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A related compound with a tert-butyl group instead of a butynyl group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boron-containing compound used in organic synthesis.
Uniqueness
1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of a butynyl group and a dioxaborolane moiety, which provides it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in the development of new materials and pharmaceuticals .
Biologische Aktivität
1-But-3-ynyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Description |
---|---|
Molecular Formula | C13H19BN2O2 |
Molecular Weight | 234.14 g/mol |
SMILES | Cn1cc(cn1)B2OC(C)(C)C(C)(C)O2 |
IUPAC Name | This compound |
Anticancer Properties
Research has indicated that compounds similar to 1-but-3-ynyl derivatives exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the incorporation of boron-containing moieties has been linked to enhanced efficacy in targeting cancer cells via mechanisms such as modulation of signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is largely attributed to its ability to act as a kinase inhibitor. In particular:
- c-Met Kinase Inhibition : The compound has been studied as an inhibitor of c-Met kinase, which plays a crucial role in tumor growth and metastasis. Inhibition of this pathway can lead to reduced tumor progression and improved patient outcomes in cancers characterized by c-Met overexpression .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have shown promise in anti-inflammatory applications. Research indicates that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators .
Study on c-Met Inhibition
A notable study evaluated the effectiveness of 1-but-3-ynyl derivatives in inhibiting c-Met kinase activity. The results demonstrated that these compounds significantly reduced cell viability in c-Met-dependent cancer cell lines. The IC50 values indicated potent activity comparable to established kinase inhibitors .
Anti-inflammatory Activity Assessment
Another study focused on the anti-inflammatory effects of similar pyrazole compounds. The findings suggested that these compounds could reduce inflammation markers in vitro and in vivo models by inhibiting NF-kB signaling pathways .
Eigenschaften
IUPAC Name |
1-but-3-ynyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O2/c1-6-7-8-16-10-11(9-15-16)14-17-12(2,3)13(4,5)18-14/h1,9-10H,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATSPNLEYOCFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.